N-(4-acetylphenyl)-2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
This compound features an isoindole-1,3-dione (phthalimide) core substituted at the 2-position with a 2,3-dimethylphenyl group and at the 5-position with a carboxamide linked to a 4-acetylphenyl moiety.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-14-5-4-6-22(15(14)2)27-24(30)20-12-9-18(13-21(20)25(27)31)23(29)26-19-10-7-17(8-11-19)16(3)28/h4-13H,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLSNFDCDNMGHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C25H20N2O4
- Molecular Weight : 412.445 g/mol
- CAS Number : 292058-69-6
Biological Activity Overview
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following sections detail its anticancer activity and other biological effects.
Anticancer Activity
The compound has demonstrated promising anticancer properties through various assays:
- Cytotoxicity Assays :
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Key observations include:
- Substituent Effects : The presence of acetyl and dimethyl groups in specific positions enhances the compound's ability to induce cytotoxicity. For example, the dimethyl substitution on the phenyl ring is associated with increased potency against cancer cells .
| Substituent Position | Effect on Activity |
|---|---|
| 4-Acetyl on phenyl | Enhances potency |
| 2,3-Dimethyl on phenyl | Increases cytotoxicity |
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Leukemia Cells :
-
Combination Therapies :
- Research has also explored the use of this compound in combination with other chemotherapeutic agents to enhance overall efficacy and reduce resistance in cancer cells.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that isoindole derivatives exhibit cytotoxic effects against various cancer cell lines. N-(4-acetylphenyl)-2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has been studied for its potential as an anticancer agent. Studies suggest that the compound induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .
Anti-inflammatory Properties
This compound also shows promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are pivotal in the inflammatory response. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Materials Science
Polymer Chemistry
The unique structural features of this compound allow it to be utilized in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to explore its use in creating advanced materials for applications in electronics and coatings .
Chemical Probes in Biological Studies
Fluorescent Labeling
Due to its distinct chemical structure, this compound can serve as a fluorescent probe for biological imaging. The ability to label biomolecules allows for tracking cellular processes in real-time, which is crucial for understanding complex biological systems and disease mechanisms .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of isoindole derivatives is essential for drug development. This compound provides a framework to explore modifications that enhance its biological activity while reducing toxicity. Researchers are actively investigating various analogs to optimize their pharmacological profiles .
Data Table: Summary of Applications
Comparison with Similar Compounds
3-Chloro-N-phenyl-phthalimide
- Structure : Phthalimide core with 3-chloro and N-phenyl substituents.
- Key Differences : Lacks the 5-carboxamide and 2,3-dimethylphenyl groups.
- Applications: Used as a monomer in polyimide synthesis due to high purity requirements .
- Properties : The chloro group increases reactivity in polymerization, whereas the absence of a carboxamide limits hydrogen-bonding interactions compared to the target compound .
2-(4-Ethoxyphenyl)-1,3-dioxo-isoindole-5-carboxylic acid
- Structure : Isoindole-1,3-dione with 4-ethoxyphenyl at position 2 and a carboxylic acid at position 4.
- Key Differences : Carboxylic acid instead of carboxamide; ethoxy group vs. acetylphenyl.
- Properties : The carboxylic acid enhances acidity and solubility in polar solvents, whereas the ethoxy group provides moderate lipophilicity. The target compound’s carboxamide may improve bioavailability and metabolic stability .
2.1.3 N-{4-[9-(4-{[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenyl)-9H-fluoren-9-yl]phenyl}-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide
- Structure : Bis-isoindole-1,3-dione linked via a fluorenyl group.
- Key Differences : Extended conjugation and bulk due to the fluorenyl spacer.
- Applications : Likely used in materials science (e.g., organic electronics) due to π-conjugation. The target compound’s simpler structure may favor pharmaceutical applications .
2.2 Substituent Effects on Physicochemical Properties
- Electronic Effects : The acetyl group in the target compound is electron-withdrawing, which may stabilize the amide bond compared to electron-donating groups like ethoxy .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis yield of N-(4-acetylphenyl)-2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide?
Methodological Answer: Utilize Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and assess their impact on yield. A fractional factorial design can reduce the number of trials while identifying critical factors. For example:
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–120°C | 90°C |
| Solvent | DMF, THF, Toluene | DMF |
| Reaction Time | 12–48 h | 24 h |
| Post-optimization, validate using response surface methodology (RSM) to refine conditions. Ensure reproducibility via triplicate runs . |
Q. How can researchers effectively purify this compound post-synthesis?
Methodological Answer: Employ a combination of column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (solvent: DCM/hexane). Monitor purity via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm using HPLC (C18 column, 70:30 acetonitrile/water, retention time ~8.2 min). For persistent impurities, consider preparative HPLC with a methanol-water mobile phase .
Q. What spectroscopic techniques are critical for initial structural characterization?
Methodological Answer:
- NMR : Compare experimental / spectra with computational predictions (e.g., DFT calculations) to validate substituent positions.
- FT-IR : Confirm carbonyl stretches (1,3-dioxo isoindole: ~1700 cm, acetyl: ~1680 cm).
- HRMS : Match observed [M+H] (calc. 457.18) with theoretical values.
Discrepancies may indicate stereochemical or conformational issues requiring crystallographic validation .
Advanced Research Questions
Q. How to resolve contradictions between NMR data and X-ray crystallography results for this compound?
Methodological Answer: Discrepancies often arise from dynamic motion in solution (NMR) vs. static solid-state packing (X-ray). Perform variable-temperature NMR to detect conformational exchange. Compare X-ray torsion angles with DFT-optimized gas-phase structures. If crystallography reveals multiple conformers (e.g., due to polymorphism), use solid-state NMR or Raman spectroscopy to cross-validate .
Q. What computational approaches are suitable for predicting reactivity or binding interactions?
Methodological Answer:
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., acetylphenyl group as electrophile).
- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility.
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases), focusing on the carboxamide moiety’s hydrogen-bonding potential. Validate with experimental IC data .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Methodological Answer: Challenges include disorder in the 2,3-dimethylphenyl group and twinned crystals . Use SHELXL (TWIN/BASF commands) to model disorder and refine twin fractions. For weak high-angle data, apply anisotropic displacement parameters and check for missed symmetry (e.g., using PLATON’s ADDSYM). Validate with R < 0.05 and CC > 0.9 in the final refinement .
Q. How to analyze polymorphism and its impact on physicochemical properties?
Methodological Answer: Screen polymorphs via solvent-mediated crystallization (e.g., ethanol vs. acetonitrile). Characterize using:
- PXRD : Compare diffraction patterns (e.g., Form I: peaks at 10.2°, 15.7°; Form II: 9.8°, 16.3°).
- DSC : Measure melting points (ΔH fusion differences ≥10 J/g indicate distinct forms).
Correlate stability with lattice energy calculations (Momentum force field). Polymorphs may exhibit varying solubility (e.g., Form I: 2.1 mg/mL; Form II: 1.5 mg/mL in PBS) .
Q. What statistical methods are employed to elucidate reaction mechanisms involving this compound?
Methodological Answer: Apply multivariate analysis (e.g., PCA or PLS regression) to kinetic data (UV-Vis monitoring at λ = 320 nm). For competing pathways (e.g., nucleophilic vs. electrophilic attack), use Eyring plots (ΔH, ΔS) derived from variable-temperature experiments. Validate with isotopic labeling (e.g., -tracing in the dioxo group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
